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Compound of Interest

Compound Name: Potassium heptafluorotantalate

Cat. No.: B096714 Get Quote

Dipotassium heptafluorotantalate (K₂TaF₇) exists in two primary polymorphic forms, the low-

temperature α-phase and the high-temperature β-phase. Understanding the distinct crystal

structures of these polymorphs is crucial for researchers and professionals in materials science

and drug development, as the structural arrangement of atoms dictates the material's physical

and chemical properties. This guide provides a detailed comparison of the α- and β-phases of

K₂TaF₇, supported by crystallographic data and experimental protocols.

Crystallographic Data Comparison
The key crystallographic parameters for α- and β-K₂TaF₇ are summarized in the table below,

offering a clear and quantitative comparison between the two structures. The α-phase, stable at

room temperature, adopts a monoclinic crystal system. Upon heating, it undergoes a reversible

phase transition to the orthorhombic β-phase.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b096714?utm_src=pdf-interest
https://www.benchchem.com/product/b096714?utm_src=pdf-body
https://www.researchgate.net/publication/259685700_Dipotassium_hepta-fluoro-tantalateV_b-K2TaF7_at_509_K
https://www.researchgate.net/figure/Polyhedral-representation-of-the-crystal-structure-of-b-K2TaF7-viewed-along-the-b-axis_fig2_259685700
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property α-K₂TaF₇ β-K₂TaF₇ (at 509 K)

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c Pnma

Lattice Parameters

a (Å) 5.88 8.879

b (Å) 12.72 7.336

c (Å) 8.52 5.888

α (°) 90 90

β (°) 90.1 90

γ (°) 90 90

Unit Cell Volume (Å³) 637.4 383.5

Formula Units (Z) 4 4

Coordination of Ta⁷⁺ Capped trigonal prism Capped trigonal prism

Coordination of K⁺
9-coordinate (distorted

monocapped square prisms)

Two distinct environments: 8-

and 11-coordinate

Structural Differences and Phase Transition
The fundamental structures of both polymorphs are composed of [TaF₇]²⁻ anions and K⁺

cations. The [TaF₇]²⁻ polyhedra in both phases can be described as capped trigonal prisms.[3]

However, the arrangement of these ions and the coordination environment of the potassium

ions differ significantly between the two forms.

In the α-phase, the potassium atoms are 9-coordinated and are described as being in a

distorted monocapped square prism geometry.[3] In contrast, the higher temperature β-phase

exhibits two distinct coordination environments for the potassium atoms, where they coordinate

to either eight or eleven fluorine atoms.[3]
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The transformation from the α- to the β-phase is a reversible, first-order ferroelastic phase

transition that occurs at temperatures above 230 °C (503 K).[3] This transition can be observed

using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or

Differential Thermal Analysis (DTA).

Experimental Protocols
Synthesis of α-K₂TaF₇
The α-phase of potassium heptafluorotantalate is the commercially available form and can

be synthesized via precipitation from a hydrofluoric acid solution.

Materials:

Tantalum pentoxide (Ta₂O₅)

Potassium bifluoride (KHF₂)

Hydrofluoric acid (HF, 48%)

Procedure:

Dissolve tantalum pentoxide in concentrated hydrofluoric acid.

A stoichiometric amount of potassium bifluoride is added to the solution. The concentration of

HF should be maintained below 42% to ensure the precipitation of K₂TaF₇ rather than

potassium hexafluorotantalate (KTaF₆).[3]

The resulting precipitate of white, needle-like crystals of α-K₂TaF₇ is collected by filtration,

washed, and dried.

In-situ Formation and Characterization of β-K₂TaF₇
The β-phase is typically studied in-situ by heating the α-phase.

High-Temperature X-ray Diffraction (HTXRD):

A powdered sample of α-K₂TaF₇ is mounted on a high-temperature stage within an X-ray

diffractometer.
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The sample is heated to a temperature above the phase transition point (e.g., 509 K).

X-ray diffraction patterns are collected at the elevated temperature to determine the crystal

structure of the β-phase. The furnace is typically purged with an inert gas to prevent

hydrolysis of the sample at high temperatures.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):

A small, weighed amount of α-K₂TaF₇ is placed in a sample pan (e.g., platinum or alumina).

An empty pan serves as the reference.

The sample and reference are heated at a controlled rate (e.g., 10 °C/min) in an inert

atmosphere.

The DTA/DSC instrument records the temperature difference or heat flow difference between

the sample and the reference. An endothermic peak will be observed upon heating through

the α to β phase transition, and an exothermic peak will be observed upon cooling.

Logical Relationship of Phase Transformation
The phase transition between the α and β forms of K₂TaF₇ is primarily driven by temperature.

The following diagram illustrates this relationship.

Phase Transition of K₂TaF₇

α-K₂TaF₇

(Monoclinic, P2₁/c)

β-K₂TaF₇

(Orthorhombic, Pnma)

Heating (> 230 °C)Cooling

Click to download full resolution via product page

Caption: Reversible phase transition between α- and β-K₂TaF₇.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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